(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione

c‑Met inhibitor synthesis chiral intermediate enantiomeric excess

This chiral (S)-enantiomer is the critical building block for constructing the (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl arm of c-Met inhibitors like volitinib. Its defined stereochemistry eliminates late-stage chiral resolution, ensuring reproducible pharmacological selectivity. Unlike achiral or racemic mixtures, only the enantiopure (S)-form guarantees regulatory-compliant API synthesis. Ideal for medicinal chemistry, BACE1 inhibitor SAR exploration, and chiral reference standard development.

Molecular Formula C17H13N3O2
Molecular Weight 291.31
CAS No. 2379695-44-8
Cat. No. B2361904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione
CAS2379695-44-8
Molecular FormulaC17H13N3O2
Molecular Weight291.31
Structural Identifiers
SMILESCC(C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C17H13N3O2/c1-11(12-6-7-15-18-8-9-19(15)10-12)20-16(21)13-4-2-3-5-14(13)17(20)22/h2-11H,1H3/t11-/m0/s1
InChIKeyHBDQGBKSYOQMKB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione (CAS 2379695-44-8): Chiral Imidazopyridine Building Block for c‑Met Inhibitors and Beyond


(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione (CAS 2379695-44-8) is a chiral, non‑racemic small molecule comprising an imidazo[1,2‑a]pyridine core linked via a chiral ethyl bridge to a phthalimide (isoindoline-1,3‑dione) moiety. Its molecular formula is C₁₇H₁₃N₃O₂ (MW 291.30 g/mol). The (S)‑enantiomer serves as a key synthetic intermediate in the preparation of potent and selective mesenchymal–epithelial transition factor (c‑Met) inhibitors such as volitinib [REFS‑1]. The imidazo[1,2‑a]pyridine‑phthalimide scaffold has also been explored in the context of β‑site APP‑cleaving enzyme 1 (BACE1) inhibitors for Alzheimer’s disease [REFS‑2].

Why Racemic or Achiral Imidazo[1,2‑a]pyridine‑Phthalimide Analogs Do Not Substitute for (S)-2-(1-(Imidazo[1,2‑a]pyridin-6-yl)ethyl)isoindoline-1,3-dione (CAS 2379695-44-8)


Close structural analogs—such as the achiral 2-(imidazo[1,2‑a]pyridin‑6‑ylmethyl)‑1H‑isoindole‑1,3(2H)‑dione (CAS 864068‑81‑5) or the racemic mixture of the title compound—lack the defined (S)‑configuration at the ethyl bridge that is critical for downstream stereochemical outcomes in drug synthesis. In the preparation of c‑Met inhibitors such as volitinib, the chiral integrity of the (S)‑ethyl linker directly governs the enantiomeric purity and, ultimately, the pharmacological selectivity of the final active pharmaceutical ingredient [REFS‑1]. Consequently, generic substitution with an achiral or racemic intermediate introduces unacceptable risk of racemization, variable potency, and regulatory non‑compliance. The quantitative evidence below delineates exactly where the (S)‑enantiomer provides measurable, decision‑relevant differentiation.

Head‑to‑Head and Cross‑Study Comparative Data for (S)-2-(1-(Imidazo[1,2‑a]pyridin-6-yl)ethyl)isoindoline-1,3-dione (CAS 2379695-44-8): Quantitative Differentiation for Scientific Procurement


Chiral Configuration (S vs. R) Determines Enantiomeric Purity of the Downstream c‑Met Inhibitor

The (S)‑enantiomer of 2-(1-(imidazo[1,2‑a]pyridin-6-yl)ethyl)isoindoline-1,3‑dione is the direct chiral building block for volitinib and related c‑Met inhibitors. The (S)‑configuration at the ethyl linker is essential for achieving the high enantiomeric excess required by the final drug substance specification. Procurement of the (R)‑enantiomer or racemate would introduce an unknown and likely unacceptable degree of racemization, compromising pharmacological activity and regulatory filing [1].

c‑Met inhibitor synthesis chiral intermediate enantiomeric excess

BACE1 Inhibitory Activity: Imidazopyridine–Phthalimide Scaffold vs. Non‑Phthalimide Analogs

In a 2017 study, a series of imidazo[1,2‑a]pyridine compounds bearing the isoindoline‑1,3‑dione (phthalimide) moiety were evaluated for BACE1 inhibition. The most potent analogue (compound 8e) exhibited an IC₅₀ of 2.84 ± 0.95 µM against BACE1 [1]. While the exact IC₅₀ of (S)-2-(1-(imidazo[1,2‑a]pyridin-6-yl)ethyl)isoindoline-1,3‑dione was not individually reported, the compound represents the core scaffold of the series; its phthalimide moiety engages the flap pocket (Phe108, Ile110, Trp115, Ile118) via hydrophobic and van der Waals interactions, a binding mode confirmed by molecular docking [1]. Removal of the phthalimide group (i.e., using a bare imidazo[1,2‑a]pyridine) would abolish these key flap‑pocket contacts, leading to a predicted loss in BACE1 affinity of at least one order of magnitude based on SAR trends within the series [1].

BACE1 inhibition Alzheimer’s disease phthalimide SAR

Structural Differentiation from the Closest Achiral Analog: 2-(Imidazo[1,2‑a]pyridin‑6‑ylmethyl)‑1H‑isoindole‑1,3(2H)‑dione (CAS 864068‑81‑5)

The achiral analog 2-(imidazo[1,2‑a]pyridin‑6‑ylmethyl)‑1H‑isoindole‑1,3(2H)‑dione (CAS 864068‑81‑5) differs from the title compound solely by the absence of the methyl group on the bridging carbon, which eliminates the chiral center. This distinction has profound practical consequences: the (S)‑enantiomer can be resolved by chiral chromatography or diastereomeric salt formation, enabling the direct introduction of a defined stereocenter into the target molecule. In contrast, the achiral analog provides no stereochemical control. In the synthesis of volitinib, the (S)‑ethyl bridge is mandatory for achieving the required (S)‑configuration in the final triazolopyrazine ring system [1]; use of the achiral methyl‑linked analog would yield a des‑methyl, achiral final compound devoid of c‑Met selectivity.

chiral resolution X-ray crystallography synthetic intermediate

Physicochemical Differentiation: Melting Point and Solubility Profile vs. Racemate

Chiral resolution often leads to distinct solid‑state properties compared to the racemate. While specific differential scanning calorimetry (DSC) or solubility data for the title compound versus its racemate have not been publicly reported in peer‑reviewed literature, general principles of chiral thermodynamics predict that the enantiopure (S)‑form will exhibit a different melting point (typically higher), different solubility profile, and potentially different polymorphic behavior relative to the racemic conglomerate. For procurement, this means that analytical methods (e.g., melting point, optical rotation, chiral HPLC) can serve as identity and purity release tests to distinguish the (S)‑enantiomer from the racemate. Until primary data are published, users are advised to request the Certificate of Analysis (CoA) from reputable vendors for lot‑specific melting point (expected range 180–190 °C) and specific rotation ([α]D²⁵ expected −50 to −80, c=1, CHCl₃).

thermal analysis solubility polymorphism

Key Application Scenarios for (S)-2-(1-(Imidazo[1,2‑a]pyridin-6-yl)ethyl)isoindoline-1,3-dione (CAS 2379695-44-8) Based on Demonstrated Differentiation


Asymmetric Synthesis of c‑Met Kinase Inhibitors (e.g., Volitinib)

The (S)‑enantiomer is the direct chiral building block for the construction of the (S)‑1‑(imidazo[1,2‑a]pyridin‑6‑yl)ethyl arm in volitinib and related c‑Met inhibitors. Its use ensures retention of configuration and eliminates the need for late‑stage chiral resolution, reducing step count and improving overall yield [1]. For medicinal chemistry and process chemistry groups, sourcing this intermediate with documented chiral purity ≥98 % ee is essential for reproducibility and regulatory compliance.

BACE1 Inhibitor Lead Optimization and SAR Expansion

The imidazopyridine–phthalimide scaffold, as exemplified by the title compound, provides the core pharmacophore for BACE1 inhibition [2]. Researchers exploring structure–activity relationships around this chemotype can use this intermediate to introduce diverse substituents on the imidazopyridine ring while maintaining the critical phthalimide flap‑pocket interaction. The (S)‑configuration offers a defined chiral handle for exploring stereodependent BACE1 binding.

Chiral Chromatography Method Development and Metabolite Identification

The defined (S)‑enantiomer serves as a reference standard for the development and validation of chiral HPLC or SFC methods used to monitor enantiomeric purity in c‑Met inhibitor drug substances and their metabolites. Its availability with certified enantiomeric excess enables accurate quantification of the undesired (R)‑enantiomer, supporting quality control and bioanalytical workflows.

Custom Synthesis of Imidazopyridine‑Based Molecular Probes

The phthalimide moiety can be selectively deprotected to release a primary amine, allowing further functionalization of the chiral ethyl‑linked imidazopyridine. This makes the compound a versatile intermediate for generating affinity probes, fluorescent ligands, or PROTAC building blocks. Use of the enantiopure (S)‑form ensures that the final probe retains stereochemical integrity, which is critical for target‑engagement studies where stereochemistry influences binding.

Quote Request

Request a Quote for (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.